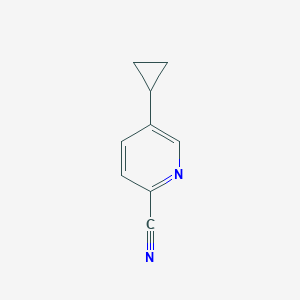

5-环丙基吡啶甲腈

描述

Synthesis Analysis

The synthesis of 5-Cyclopropylpicolinonitrile and related compounds often involves innovative methods to form the cyclopropyl group and integrate it into the picolinonitrile framework. For example, reactions of diene-conjugated 1,3-dipolar intermediates have been used to form cyclopropa[c]isoquinolines, showcasing the types of reactions that can be used to synthesize complex structures involving cyclopropyl groups (Motion et al., 1992). Additionally, the use of picolinamide auxiliaries in the functionalization of cyclopropanes highlights another approach towards the synthesis of related compounds (Roman & Charette, 2013).

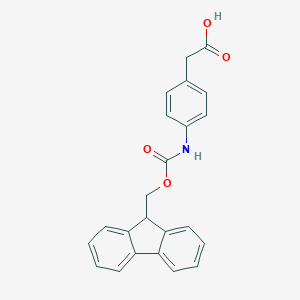

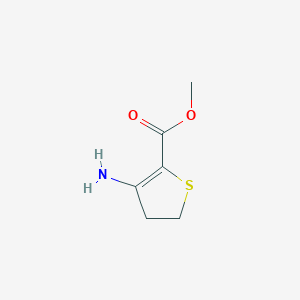

Molecular Structure Analysis

The molecular structure of 5-Cyclopropylpicolinonitrile is characterized by the presence of a cyclopropyl group linked to a picolinonitrile moiety. Advanced techniques such as X-ray crystallography have been employed to elucidate the structures of related compounds, providing insights into the geometric and electronic properties of these molecules. For instance, the structure of 2-(3-Acylselenoureido)benzonitriles was confirmed by X-ray analysis, demonstrating the utility of such techniques in determining molecular configurations (Šibor et al., 1999).

Chemical Reactions and Properties

5-Cyclopropylpicolinonitrile undergoes various chemical reactions, reflecting its reactivity and functional versatility. Cycloaddition reactions are particularly relevant, as they enable the formation of new cyclic structures and can significantly alter the compound's properties. For example, nitrile oxide cycloadditions with 5-methylenehydantoins showcase the type of reactions that can be applied to similar nitrile-containing compounds, resulting in the formation of spiro isoxazoline adducts with complete regioselectivity (Said & Savage, 2011).

Physical Properties Analysis

The physical properties of 5-Cyclopropylpicolinonitrile, such as melting point, boiling point, and solubility, are crucial for its handling and application in various contexts. Although specific data on 5-Cyclopropylpicolinonitrile was not found, the study of similar compounds provides a general understanding of how the structure influences physical properties. For example, the examination of cyclopropyl aryl ketones offers insights into the stability and reactivity of cyclopropyl-containing compounds under different conditions (Yang & Shi, 2005).

Chemical Properties Analysis

The chemical properties of 5-Cyclopropylpicolinonitrile, including its acidity, basicity, and reactivity towards various reagents, are influenced by its nitrile group and the cyclopropyl ring. These properties determine the compound's behavior in chemical reactions and its potential applications. The cycloaddition reactions involving nitrile oxides and cyclopropanes, for instance, highlight the reactivity patterns and the types of products that can be expected from such compounds (Denmark et al., 1997).

科学研究应用

合成和药用化学

5-环丙基吡啶甲腈是一种在合成和开发各种药理活性分子中备受关注的化合物。它的应用跨越药用化学的不同领域,特别是在合成具有潜在治疗效果的化合物方面。例如,对多卤代 2-芳基-4-氨基喹唑啉和 3-氨基-吲唑的合成研究显示出有希望的抗癌活性。这些由多卤代邻苯二甲腈合成的化合物对各种人细胞系表现出显着的生长抑制活性,表明它们作为抗癌剂的潜力 (Yan et al., 2013)。另一项研究重点介绍了一种改进的、可扩展的 N-(5-(4-氰基苯基)-3-羟基吡啶甲酰基)甘氨酸合成方法,这是一种有望用于治疗贫血的抑制剂,展示了吡啶甲腈衍生物在药物开发中的多功能性 (Lei et al., 2015)。

化学合成和方法学开发

5-环丙基吡啶甲腈在新的化学合成方法的开发中也发挥着至关重要的作用。例如,一项研究证明了吡啶酰胺作为钯催化的环丙烷 C-H 芳基化的辅助剂。该方法允许有效合成顺式取代的环丙基吡啶酰胺,突出了吡啶甲腈衍生物在促进新型合成路线中的作用 (Roman & Charette, 2013)。

纳米医学和药物递送

吡啶甲腈衍生物的结构特征也在纳米医学和药物递送系统领域得到探索。对基于 DNA 的纳米医学的研究表明,用 DNA 适体修饰的 DNA 四面体可以有效靶向癌细胞。这种方法通过提高药物(如 5-氟尿嘧啶)的靶向能力来增强其治疗效果,从而减少副作用并提高治疗效果 (Zhan et al., 2019)。

属性

IUPAC Name |

5-cyclopropylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-5-9-4-3-8(6-11-9)7-1-2-7/h3-4,6-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYPERFVXHAWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647749 | |

| Record name | 5-Cyclopropylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropylpicolinonitrile | |

CAS RN |

188918-74-3 | |

| Record name | 5-Cyclopropylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)

![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)

![1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B63499.png)